molecular formula C20H21ClF3NO4 B5199829 N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B5199829
M. Wt: 431.8 g/mol
InChI Key: OUQKEIPSAOJUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide binds selectively to GABA receptors in the brain, which are responsible for inhibitory neurotransmission. This compound has been shown to bind to the alpha 1, alpha 2, and alpha 3 subunits of GABA receptors, but not to the alpha 4, alpha 5, or alpha 6 subunits. This compound binding to GABA receptors can be visualized using fluorescence microscopy, making it a useful tool for studying the distribution and function of these receptors in the brain.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. This compound has been used to study the effects of drugs and toxins on the nervous system, including the effects of alcohol, benzodiazepines, and neurotoxins. This compound has also been used to study the mechanisms of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide has several advantages for lab experiments, including its high selectivity for GABA receptors, its ability to bind to multiple subunits of GABA receptors, and its fluorescence properties, which allow for visualization of GABA receptor distribution and function. However, this compound has limitations, including its cost and the need for specialized equipment for fluorescence microscopy.

Future Directions

There are several future directions for research on N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide, including the development of new synthesis methods to improve yield and reduce cost, the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases, and the exploration of this compound as a tool for studying the role of GABA receptors in various neurological disorders. Additionally, this compound could be used in combination with other fluorescent tracers to study the connectivity of neural circuits in the brain.

Synthesis Methods

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-triethoxybenzoic acid with 2-chloro-4-trifluoromethyl aniline in the presence of a coupling agent. Another method involves the reaction of 3,4,5-triethoxybenzoyl chloride with 2-chloro-4-trifluoromethylaniline in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide has been used in various scientific research applications, including as a fluorescent tracer for neural pathways and as a tool for studying the distribution and function of GABA receptors in the brain. This compound has also been used to investigate the effects of drugs and toxins on the nervous system and to study the mechanisms of neurodegenerative diseases.

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3NO4/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(26)25-15-8-7-13(11-14(15)21)20(22,23)24/h7-11H,4-6H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQKEIPSAOJUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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